molecular formula C6H15ClN2O2S B11732765 4-(2-Aminoethyl)-1

4-(2-Aminoethyl)-1

Cat. No.: B11732765
M. Wt: 214.71 g/mol
InChI Key: TUCQOXXBUNWAJT-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1 is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of benzenesulfonamide and is often used as a protease inhibitor. This compound is particularly noted for its ability to inhibit serine proteases, making it a valuable tool in biochemical research and pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1 typically involves the reaction of 3-hydroxy-2-methoxyindoline with an amide acetal. This reaction produces 4-carbamoylmethyl-indoline and -indole, which are then converted into 4-(2-aminoethyl)indole by treatment with hydrogen chloride followed by sodium hydroxide. The final step involves the reduction of the indole with lithium aluminium hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the compound, which is essential for its application in research and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as lithium aluminium hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminium hydride.

    Substitution: Halogenated compounds, strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-Aminoethyl)-1 is widely used in scientific research due to its ability to inhibit serine proteases. This makes it valuable in studies involving protein purification and enzyme activity assays. Additionally, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting protease-related diseases .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1 involves the irreversible inhibition of serine proteases. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition is crucial for preserving protein samples during biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    Phenylmethylsulfonyl fluoride: Another serine protease inhibitor, but less stable compared to 4-(2-Aminoethyl)-1.

    Aprotinin: A reversible inhibitor of serine proteases, used in different contexts compared to this compound.

    Benzamidine: A competitive inhibitor of serine proteases, often used in combination with other inhibitors.

Uniqueness

This compound is unique due to its stability and specificity in inhibiting serine proteases. Unlike other inhibitors, it provides a non-toxic alternative, making it suitable for a wide range of biochemical applications .

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-1-2-8-3-5-11(9,10)6-4-8;/h1-7H2;1H

InChI Key

TUCQOXXBUNWAJT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CCN.Cl

Origin of Product

United States

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